molecular formula C8H8I2O2S B1209700 1-((Diiodomethyl)sulfonyl)-4-methylbenzene CAS No. 20018-09-1

1-((Diiodomethyl)sulfonyl)-4-methylbenzene

Cat. No.: B1209700
CAS No.: 20018-09-1
M. Wt: 422.02 g/mol
InChI Key: XOILGBPDXMVFIP-UHFFFAOYSA-N
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Scientific Research Applications

1-((Diiodomethyl)sulfonyl)-4-methylbenzene has several scientific research applications:

Biochemical Analysis

Biochemical Properties

1-((Diiodomethyl)sulfonyl)-4-methylbenzene plays a crucial role in biochemical reactions due to its ability to act as a halogen bond donor . This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, the compound has been shown to form halogen bonds with amino acid residues in proteins, which can influence protein folding and stability . Additionally, this compound can interact with sulfotransferases, enzymes that catalyze the transfer of sulfonate groups to substrates, thereby affecting the sulfonation process .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can disrupt cell membrane integrity, leading to cell lysis and death, which is a key aspect of its antimicrobial activity . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular responses to environmental stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of halogen bonds with biomolecules, which can alter their structure and function . The compound can also inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in enzyme activity . Additionally, this compound can influence gene expression by interacting with DNA and RNA, thereby affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent changes in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit antimicrobial activity without significant toxicity . At higher doses, it can cause adverse effects such as tissue damage and organ toxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired antimicrobial effect, but exceeding this threshold can lead to toxic effects . These findings highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with sulfotransferases . These enzymes catalyze the sulfonation of the compound, leading to the formation of sulfonated metabolites that are more water-soluble and can be excreted from the body . The compound can also affect metabolic flux and metabolite levels by modulating the activity of other enzymes involved in metabolic pathways . Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation . These interactions play a key role in determining the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles within the cell through post-translational modifications or targeting signals . For example, it can localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Alternatively, it can accumulate in the cytoplasm or other organelles, where it can exert its antimicrobial effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in therapeutic applications.

Preparation Methods

The synthesis of 1-((Diiodomethyl)sulfonyl)-4-methylbenzene typically involves the reaction of 4-methylbenzenesulfonyl chloride with diiodomethane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4-Methylbenzenesulfonyl chloride+DiiodomethaneThis compound\text{4-Methylbenzenesulfonyl chloride} + \text{Diiodomethane} \rightarrow \text{this compound} 4-Methylbenzenesulfonyl chloride+Diiodomethane→this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-((Diiodomethyl)sulfonyl)-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The diiodomethyl group can participate in nucleophilic substitution reactions, where iodine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The sulfonyl group can be further oxidized to form sulfonic acids or sulfonates.

    Reduction Reactions: The compound can be reduced to form sulfides or thiols under specific conditions.

Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar compounds to 1-((Diiodomethyl)sulfonyl)-4-methylbenzene include:

    Sulfonamides: These compounds also contain a sulfonyl group but differ in their antimicrobial spectrum and mechanism of action.

    Sulfonimidates: These compounds have a similar sulfur (VI) center but are used in different applications, such as asymmetric synthesis and polymer production.

    Sulfonyl Chlorides: These are precursors to sulfonyl compounds and are used in various synthetic applications.

The uniqueness of this compound lies in its diiodomethyl group, which imparts distinct halogen bonding properties and enhances its antimicrobial efficacy .

Properties

IUPAC Name

1-(diiodomethylsulfonyl)-4-methylbenzene
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InChI

InChI=1S/C8H8I2O2S/c1-6-2-4-7(5-3-6)13(11,12)8(9)10/h2-5,8H,1H3
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InChI Key

XOILGBPDXMVFIP-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(I)I
Source PubChem
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Molecular Formula

C8H8I2O2S
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DSSTOX Substance ID

DTXSID3032541
Record name Diiodomethyl 4-methylphenyl sulfone
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Molecular Weight

422.02 g/mol
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Physical Description

Tan solid; [Reference #1] Tan odorless powder; [Dow Chemical MSDS]
Record name Diiodomethyl p-tolyl sulfone
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Boiling Point

394 °C
Record name Diiodomethyl p-tolyl sulfone
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Solubility

In water, 10 mg/L at 25 °C, In water, 0.1 to 1 mg/L (temperature not reported), technical grade
Record name Diiodomethyl p-tolyl sulfone
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Density

2.20
Record name Diiodomethyl p-tolyl sulfone
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Vapor Pressure

0.00000187 [mmHg], 9.6X10-7 mm Hg at 25 °C /average of 1.87X10-6 mm Hg and 5.3X10-8 mm Hg reported values at 25 °C/
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Mechanism of Action

The mode of action (MOA) underpinning the reproductive toxicity of diiodomethyl-p-tolylsulfone (DIMPTS) is excess systemic iodide levels, resulting in hypothyroidism. This MOA evaluation also addresses the potential for toxicity and adverse health outcomes during critical windows of development for different tissues. The data indicate that testicular development in the neonate represents the tissue and life-stage that are most sensitive to iodide toxicity. Life-stage specific dosimetry appears to be a major determinant of this sensitivity, with the neonate being exposed to higher levels of iodide than the fetus during the period of testicular development, in particular Sertoli cell maturation and differentiation. While no reports could be found in the literature linking excess iodide exposure in humans to testicular toxicity, there is evidence that neonates born to mothers with excessive iodide intake do exhibit signs of transient hypothyroidism. Although there are major physiological and temporal differences in testicular development and Sertoli cell replication between the rat and human, it is not inconceivable that continuous long term exposures to excess iodide first from maternal milk and then in the diet through to the onset of puberty could affect testicular development. However, exposures to iodinated substances - such as DIMPTS - contribute less than 1% of the required daily iodide intake for normal fetal and neonatal development and, consequently, continuous exposure to excess iodide during the pre-pubertal period is unlikely. As exposures to DIMPTS are both very low and sporadic in nature it is not likely that they represent any risk to health at any life-stage.
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Color/Form

Tan powder at room temperature

CAS No.

20018-09-1
Record name Diiodomethyl p-tolyl sulfone
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Record name Diiodomethyl p-tolyl sulfone
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Record name Benzene, 1-[(diiodomethyl)sulfonyl]-4-methyl-
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Record name Diiodomethyl 4-methylphenyl sulfone
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Record name p-[(diiodomethyl)sulphonyl]toluene
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Record name DIIODOMETHYLTOLYLSULFONE
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Melting Point

136 °C (range of 149-152 °C), Melting point: 150 °C
Record name Diiodomethyl p-tolyl sulfone
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